Head-to-Head Huntingtin Protein Aggregation Inhibition: N-Methyl vs. N-Ethyl Piperazine
In a cell-based assay measuring inhibition of polyglutamine aggregate burden in huntingtin protein, 6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline exhibited an IC50 of 1310 nM, which is 1.7-fold more potent than its direct N-ethyl analog, 6-Bromo-4-(4-ethylpiperazin-1-yl)quinazoline, which recorded an IC50 of 2210 nM under identical assay conditions . The target compound also outperformed two other 6-bromoquinazoline derivatives with different 4-amino substituents: 6-Bromo-N-(prop-2-en-1-yl)quinazolin-4-amine (IC50 5360 nM) and N-Benzyl-6-bromoquinazolin-4-amine (IC50 6130 nM), representing 4.1-fold and 4.7-fold potency advantages, respectively .
| Evidence Dimension | Huntingtin protein aggregation inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1310 nM |
| Comparator Or Baseline | 6-Bromo-4-(4-ethylpiperazin-1-yl)quinazoline: IC50 = 2210 nM; 6-Bromo-N-(prop-2-en-1-yl)quinazolin-4-amine: IC50 = 5360 nM; N-Benzyl-6-bromoquinazolin-4-amine: IC50 = 6130 nM; 4-[2-[(6-Chloro-4-quinazolinyl)amino]ethyl]phenol: IC50 = 710 nM |
| Quantified Difference | 1.7-fold more potent than ethyl analog; 4.1-fold more potent than N-allyl analog; 4.7-fold more potent than N-benzyl analog; 0.54-fold vs. 6-chloro-4-anilinoquinazoline comparator (which lacks the piperazine moiety) |
| Conditions | Cell-based polyglutamine aggregate burden assay (PubChem BioAssay AID 419008); data curated from primary screening at Sanford-Burnham Center for Chemical Genomics |
Why This Matters
The 1.7-fold potency gain versus the ethyl analog directly translates into lower compound consumption during dose-response studies, while the consistent superiority over multiple 4-substituted analogs establishes the N-methylpiperazine motif as the optimal group for huntingtin target engagement in this chemotype.
